molecular formula C10H8BrNO3 B1606031 Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 54802-09-4

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No. B1606031
CAS RN: 54802-09-4
M. Wt: 270.08 g/mol
InChI Key: OVAAPYPWGNIIPF-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is a chemical compound with the empirical formula C10H8BrNO3 . It is a solid substance . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular weight of “this compound” is 270.08 . The SMILES string representation of the molecule is NC(C(C=C1Br)=C(C=C1)O2)=C2C(OC)=O .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C10H8BrNO3 and it has a molecular weight of 270.08 .

Scientific Research Applications

Synthesis of Novel Derivatives

A study demonstrates the synthesis of novel derivatives using Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. These derivatives include methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which were synthesized via a one-pot reaction under specific conditions (Gao et al., 2011).

Antimicrobial Applications

Research has been conducted on benzofuran aryl ureas and carbamates, starting with the formation of a benzofuran ring, leading to the creation of compounds with antimicrobial properties. This research demonstrates the potential of using this compound in developing antimicrobial agents (Kumari et al., 2019).

Analgesic Activity

The compound has been used in the synthesis of various derivatives that exhibit analgesic activity. This indicates the potential of this compound in pain management research (Rádl et al., 2000).

Cholinesterase Inhibitory Activity

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized from this compound. These compounds show potent butyrylcholinesterase inhibitory activity, suggesting applications in neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Hydrogen Bonding and Molecular Interactions

Studies on hydrogen bonding and pi-pi interactions in related benzofuran derivatives highlight the significance of this compound in understanding molecular interactions and designing new molecular frameworks (Titi & Goldberg, 2009).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle it with care and use appropriate safety measures .

Future Directions

Benzofuran and its derivatives, including “Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules. Specific information on how such factors influence the action of methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is currently unavailable .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinity and structural compatibility. The compound’s bromine and amino groups are crucial for these interactions, as they facilitate the formation of hydrogen bonds and other non-covalent interactions with the target enzymes and proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, more pronounced effects are observed, including changes in enzyme activity, gene expression, and cellular metabolism. High doses of this compound can lead to toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered levels of intermediates and energy carriers .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of the compound within these compartments influences its interactions with target biomolecules and its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production. Additionally, the compound can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

properties

IUPAC Name

methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAPYPWGNIIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358637
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54802-09-4
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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